

Spectroscopic Profile of Disperse Blue 165:1: A Technical Guide

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Compound of Interest

Compound Name: Disperse blue 165:1

Cat. No.: B8796714

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and analytical methodologies for the disperse dye, C.I. **Disperse Blue 165:1** (CAS Number: 86836-00-2). Due to the limited publicly available experimental spectroscopic data for this specific dye, this guide also includes relevant data for the closely related C.I. Disperse Blue 165 (CAS Number: 41642-51-7) for comparative purposes, with clear distinctions made between the two compounds.

Chemical Identity and Structure

It is crucial to distinguish between Disperse Blue 165 and **Disperse Blue 165:1**, as they are distinct chemical entities.

C.I. **Disperse Blue 165:1** is chemically identified as N-{2-[(E)-(2-Cyano-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide.^[1] Its chemical structure and key properties are detailed below.

- CAS Number: 86836-00-2^{[2][3][4][5]}
- Molecular Formula: C₁₉H₁₉N₇O₅^{[1][2][4]}
- Molecular Weight: 425.40 g/mol ^{[2][4]}

- Synonyms: C.I. 113357, Disperse Blue BGLS, Acetamide, N-(2-(2-(2-cyano-4,6-dinitrophenyl)diazenyl)-5-(diethylamino)phenyl)-[2][3]

The molecular structure of **Disperse Blue 165:1** has been confirmed by crystallographic studies.[6]

C.I. Disperse Blue 165, a related but different compound, has the following identifiers:

- CAS Number: 41642-51-7[7][8]
- Molecular Formula: C₂₀H₁₉N₇O₃[7]
- Molecular Weight: 405.41 g/mol [7]

Spectroscopic Data

UV-Visible (UV-Vis) Spectroscopy

No experimental UV-Vis absorption data for **Disperse Blue 165:1** is publicly available at this time. However, the UV-Vis spectrum of the closely related Disperse Blue 165 in an aqueous solution shows a maximum absorbance (λ_{max}) in the visible region.

Parameter	Value	Solvent/Conditions
λ_{max}	570 nm	Aqueous solution

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Table 1: UV-Visible Spectroscopic Data for C.I. Disperse Blue 165.[7]

Infrared (IR) Spectroscopy

Experimental IR spectral data for **Disperse Blue 165:1** is not currently available in public databases. The following table presents the predicted characteristic infrared absorption peaks

for Disperse Blue 165, which can serve as a reference for the functional groups present in a similar chromophore system.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3400 - 3300	N-H Stretch	Secondary Amine/Amide
3100 - 3000	C-H Stretch	Aromatic
2970 - 2850	C-H Stretch	Aliphatic
2230 - 2210	C≡N Stretch	Nitrile
1680 - 1650	C=O Stretch	Amide (Amide I)
1600 - 1450	C=C Stretch	Aromatic Ring
1550 - 1500	N-O Asymmetric Stretch	Nitro group
1550 - 1510	N-H Bend	Secondary Amide (Amide II)
1450 - 1350	N=N Stretch	Azo group
1350 - 1300	N-O Symmetric Stretch	Nitro group
1300 - 1000	C-N Stretch	Aromatic Amine
850 - 750	C-H Bend	Aromatic (out-of-plane)

“

Table 2: Predicted FTIR Characteristic Peaks for C.I. Disperse Blue 165.[\[7\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

There is no publicly available experimental ¹H or ¹³C NMR data for **Disperse Blue 165:1**.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for disperse dyes like **Disperse Blue 165:1**.

UV-Visible Spectroscopy

Objective: To determine the wavelength of maximum absorbance (λ_{max}) and quantify the dye in solution.

Instrumentation: A calibrated UV-Visible spectrophotometer with a wavelength range of at least 200-800 nm.

Materials:

- **Disperse Blue 165:1** dye powder
- Spectroscopic grade solvent (e.g., acetone, methanol, or dimethylformamide)
- Volumetric flasks
- Pipettes
- Quartz or glass cuvettes (1 cm path length)

Procedure:

- **Preparation of Stock Solution:** Accurately weigh a small amount of **Disperse Blue 165:1** powder and dissolve it in a known volume of the chosen solvent in a volumetric flask to create a stock solution of a specific concentration.
- **Preparation of Standard Solutions:** Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.
- **Spectrophotometer Setup:** Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.
- **Blank Measurement:** Fill a cuvette with the pure solvent and use it to zero the absorbance of the instrument.

- **Spectrum Acquisition:** Record the absorbance spectrum of a diluted standard solution across a relevant wavelength range (e.g., 300-800 nm) to determine the λ_{max} .
- **Quantitative Measurement:** Measure the absorbance of all standard solutions and the unknown sample at the determined λ_{max} .
- **Data Analysis:** Construct a calibration curve by plotting absorbance versus concentration for the standard solutions. Use the equation of the line to determine the concentration of the unknown sample.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Materials:

- **Disperse Blue 165:1** dye powder
- Potassium bromide (KBr), IR grade
- Mortar and pestle
- Pellet press

Procedure:

- **Sample Preparation (KBr Pellet Technique):** Mix a small amount of the dye powder (approximately 1-2 mg) with about 100-200 mg of dry KBr powder in a mortar. Grind the mixture thoroughly to a fine powder.
- **Pellet Formation:** Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
- **Background Spectrum:** Collect a background spectrum of the empty sample compartment or a pure KBr pellet.

- **Sample Spectrum Acquisition:** Place the sample pellet in the spectrometer's sample holder and acquire the FTIR spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$, with a resolution of 4 cm^{-1} .^[7]
- **Data Analysis:** Identify the characteristic absorption bands in the spectrum and correlate them to the vibrational frequencies of the functional groups in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure of the dye.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Materials:

- **Disperse Blue 165:1** dye powder
- Deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$)
- NMR tubes

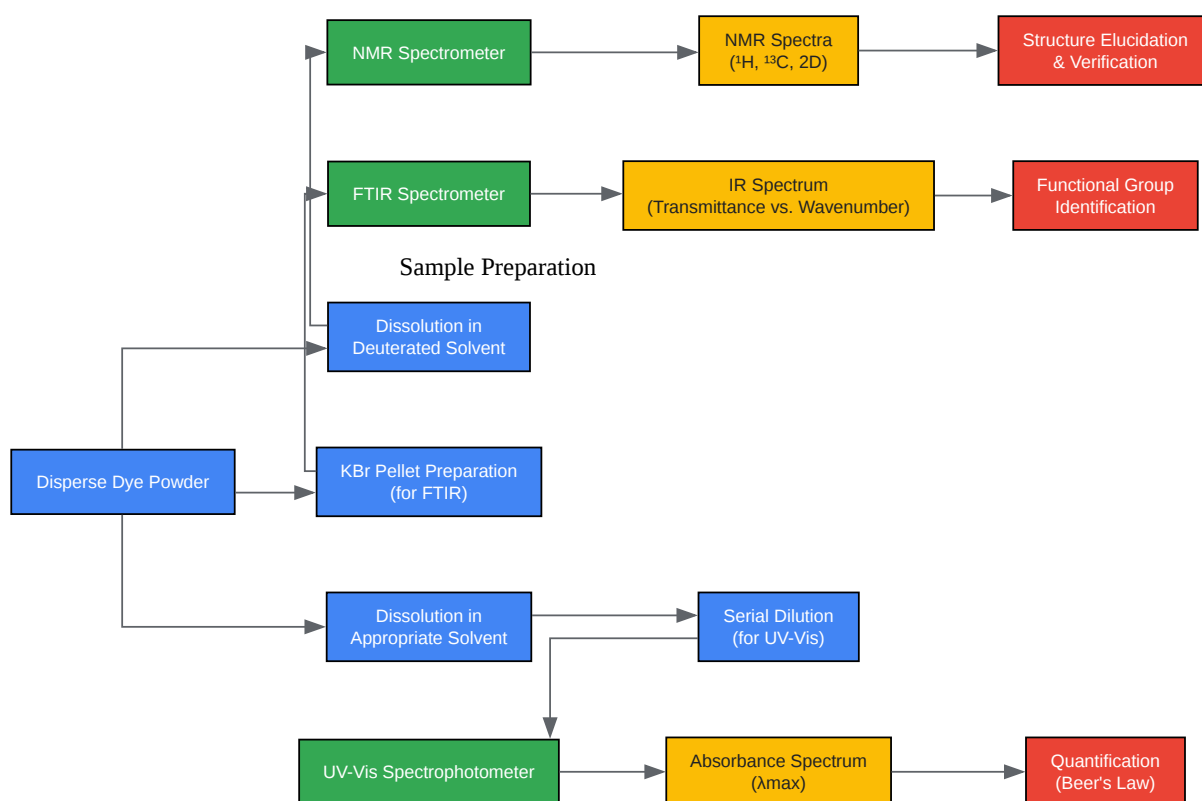
Procedure:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the dye in about 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube. Ensure the sample is fully dissolved.
- **1H NMR Spectrum Acquisition:** Acquire a proton NMR spectrum. The chemical shifts, integration, and coupling patterns of the signals will provide information about the number and connectivity of hydrogen atoms.
- **^{13}C NMR Spectrum Acquisition:** Acquire a carbon NMR spectrum (e.g., using a proton-decoupled pulse sequence) to identify the number and types of carbon atoms in the molecule.
- **2D NMR (Optional):** If further structural confirmation is needed, perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to determine H-C one-bond and multiple-bond correlations, respectively.

- **Data Analysis:** Process and analyze the spectra to assign the chemical shifts to the respective nuclei and confirm the molecular structure.

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a disperse dye.



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General workflow for the spectroscopic analysis of a disperse dye.

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